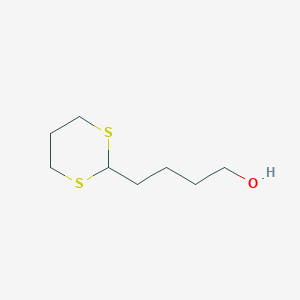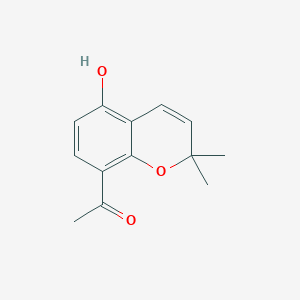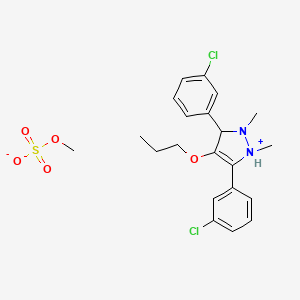
7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with additional functional groups including an acetyl group, a methyl group, and two N-oxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 3-methylquinoxaline-2-carboxamide with acetic anhydride and acetic acid, followed by oxidation using hydrogen peroxide or other oxidizing agents to introduce the N-oxide groups . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-1,4-dioxides with additional oxygen functionalities, while reduction can yield the parent quinoxaline compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide groups play a crucial role in its biological activity by generating reactive oxygen species (ROS) that can damage cellular components. This compound can also inhibit key enzymes and disrupt cellular processes, leading to cell death in microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
- 6-Acetyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern and the presence of both acetyl and N-oxide groups. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
59660-46-7 |
|---|---|
Molekularformel |
C12H11N3O4 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
7-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)10-5-8(7(2)16)3-4-9(10)14(6)18/h3-5H,1-2H3,(H2,13,17) |
InChI-Schlüssel |
XDZQTSWCWPWNHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)C(=O)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


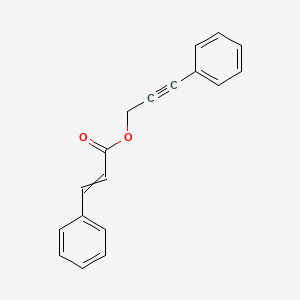

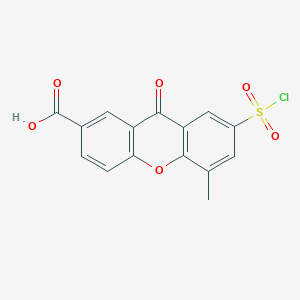
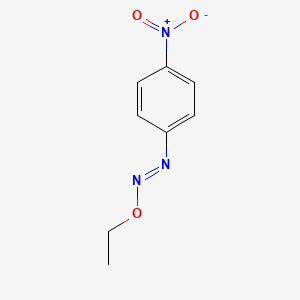
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)


![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)

![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
